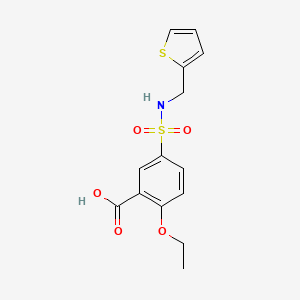

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid

Description

2-Ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid is a benzoic acid derivative featuring an ethoxy group at the 2-position and a sulfamoyl moiety substituted with a thiophen-2-ylmethyl group at the 5-position. Its molecular formula is C₁₅H₁₆N₂O₅S₂, with a molecular weight of 368.43 g/mol. The compound’s structure combines aromatic, sulfonamide, and heterocyclic (thiophene) functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-2-20-13-6-5-11(8-12(13)14(16)17)22(18,19)15-9-10-4-3-7-21-10/h3-8,15H,2,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECYYJSDEUQHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with thiophen-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and thiophen-2-ylmethylsulfamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzoic acid derivatives with sulfonamide or sulfonyl groups (Table 1):

Key Findings:

Bioactivity and Pharmacological Relevance :

- The 4-methylpiperazinylsulfonyl analog (CAS 194602-23-8) is critical in synthesizing sildenafil citrate, a PDE5 inhibitor used for erectile dysfunction. Its piperazine group enhances solubility and receptor binding .

- In contrast, the thiophen-2-ylmethylsulfamoyl substituent introduces a sulfur-rich heterocycle, which may alter pharmacokinetics (e.g., metabolic stability, lipophilicity) compared to the piperazine derivative. Thiophene-containing compounds often exhibit enhanced bioavailability and binding to enzymes or receptors involved in inflammation or cancer .

Synthetic Pathways: The synthesis of sulfonamide benzoic acids typically involves sulfonylation reactions. For example, sildenafil intermediates are prepared by reacting 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoic acid under solvent-mediated conditions . A similar route could apply to the thiophene derivative, substituting the amine reactant with thiophen-2-ylmethylamine.

Thermodynamic and Stability Properties :

- Benzoic acid derivatives with sulfonamide groups (e.g., 5-sulfamoyl analogs) often form stable metal complexes, as seen in lanthanide coordination studies. These properties are leveraged in materials science and catalysis .

- The thiophene moiety may enhance thermal stability due to aromaticity but could increase sensitivity to oxidation compared to aliphatic substituents like piperazine .

For instance, 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoic acid is classified under pharmaceutical impurity standards, requiring controlled storage at +5°C . Thiophene-containing compounds may pose unique handling risks, as seen in MSDS guidelines for similar heterocycles (e.g., 5-iodo-2-methylbenzoic acid requires precautions against inhalation and skin contact) .

Biological Activity

2-Ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid (CAS No. 866156-10-7) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with thiophen-2-ylmethylamine. This reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine under controlled conditions to ensure product formation.

Antimicrobial Activity

Research indicates that 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various pathogens, including Mycobacterium tuberculosis. The compound's structure allows it to inhibit microbial growth through various mechanisms, potentially involving enzyme inhibition .

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | IC90 (μg/mL) | IC50 (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4g | Mycobacterium tuberculosis | 2.68 | 3.11 | 1.05 |

| 4f | Mycobacterium tuberculosis | 7.57 | 2.92 | 0.39 |

The selectivity index is defined as the ratio of IC50 (mammalian cell toxicity) to IC90 (antimicrobial activity). A higher SI indicates a more favorable therapeutic profile .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. The mechanism appears to involve the modulation of inflammatory pathways, potentially by inhibiting specific receptors or enzymes involved in inflammation.

The biological activity of 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid is primarily attributed to its interaction with molecular targets that regulate inflammation and microbial growth. While the exact pathways are still under investigation, initial findings suggest that the compound may inhibit enzymes associated with inflammatory responses, leading to reduced inflammation and microbial proliferation.

Case Studies

Several studies have explored the biological activities of derivatives related to this compound:

- Antituberculosis Evaluation: A study synthesized a series of derivatives similar to 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed significant antimycobacterial activity, reinforcing the potential of thiophene-containing compounds in treating tuberculosis .

- Cytotoxicity Assessment: In parallel with antimicrobial assays, cytotoxicity tests were conducted on mammalian cells to determine the selectivity index of these compounds. The results demonstrated that while some derivatives were effective against pathogens, they also exhibited varying degrees of cytotoxicity, emphasizing the need for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.